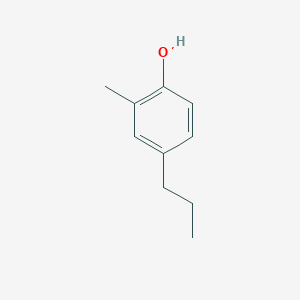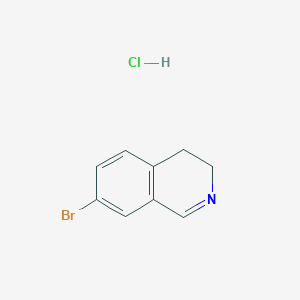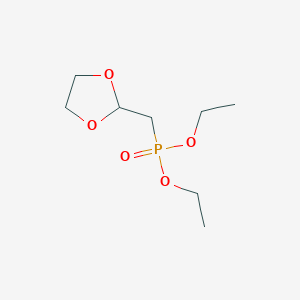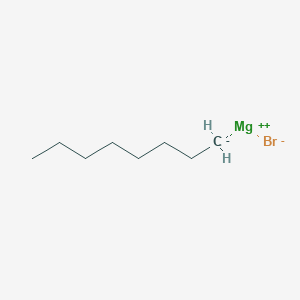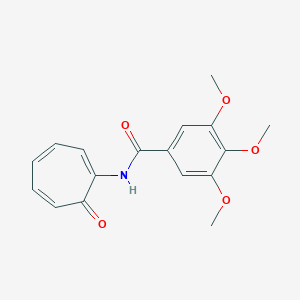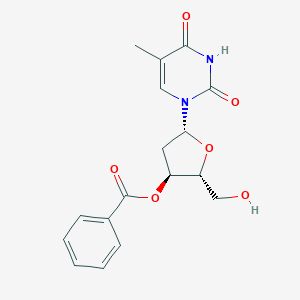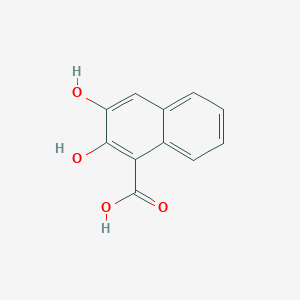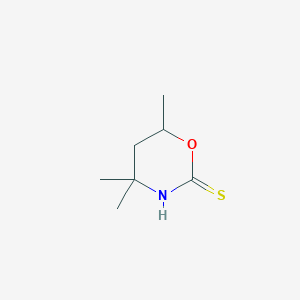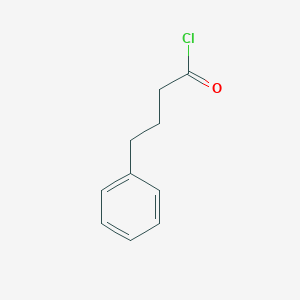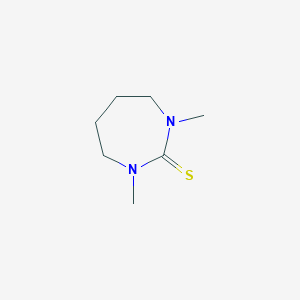
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound has a unique structure that makes it a promising candidate for developing novel drugs and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. Specifically, it has been reported to enhance the activity of GABAergic neurotransmission, which is known to have anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been shown to have a variety of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of novel compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the potential applications of this compound in the field of materials science. Finally, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and hydrazine hydrate. This reaction produces 1,3-dimethyl-2-thiourea, which is then cyclized with formaldehyde to yield the target compound.
Aplicaciones Científicas De Investigación
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as antitumor, antimicrobial, and anticonvulsant properties. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16597-36-7 |
|---|---|
Nombre del producto |
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- |
Fórmula molecular |
C7H14N2S |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
Clave InChI |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
SMILES canónico |
CN1CCCCN(C1=S)C |
Otros números CAS |
16597-36-7 |
Sinónimos |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



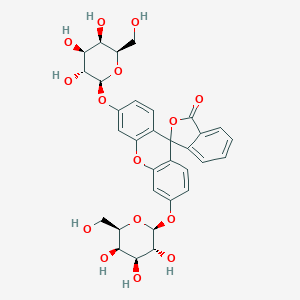
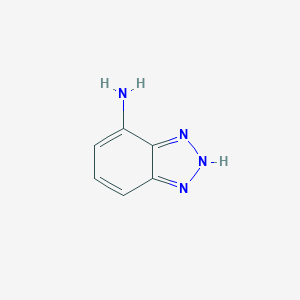
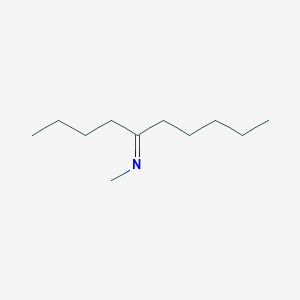
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
